2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide
Description
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is a halogenated acetamide derivative featuring a bromo-fluorophenoxy group attached to an N-cyclopropylacetamide backbone. Its synthesis involves the nucleophilic substitution of 2-chloro-N-cyclopropylacetamide with 3-bromo-5-fluorophenol in acetone under basic conditions (K₂CO₃, 60°C, 16 hours), yielding a 71% product with a molecular ion peak at m/e 288 (M+H)+ . The compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the introduction of boronic ester functionalities for further derivatization .
Properties
Molecular Formula |
C11H11BrFNO2 |
|---|---|
Molecular Weight |
288.11 g/mol |
IUPAC Name |
2-(3-bromo-5-fluorophenoxy)-N-cyclopropylacetamide |
InChI |
InChI=1S/C11H11BrFNO2/c12-7-3-8(13)5-10(4-7)16-6-11(15)14-9-1-2-9/h3-5,9H,1-2,6H2,(H,14,15) |
InChI Key |
BYMWBBYTJOAFJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)COC2=CC(=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide typically involves the following steps:
-
Formation of the Phenoxy Intermediate: : The starting material, 3-bromo-5-fluorophenol, is reacted with an appropriate reagent to form the phenoxy intermediate. This step often involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF).
-
Acylation Reaction: : The phenoxy intermediate is then subjected to an acylation reaction with cyclopropylacetyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromo and fluoro substituents on the phenoxy ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation and reduction reactions under appropriate conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction can be carried out using hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions may yield derivatives with different substituents on the phenoxy ring, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
Scientific Research Applications
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has several scientific research applications, including:
-
Chemistry: : The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
-
Biology: : It is studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.
-
Medicine: : Research is ongoing to explore its potential use in the treatment of diseases, particularly those involving inflammation and cancer.
-
Industry: : The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Related Acetamides
Key Observations :
- Halogenation Patterns: The target compound’s 3-bromo-5-fluoro substitution enhances electrophilic reactivity compared to the mono-bromo analog (Example 31), making it more suitable for cross-coupling reactions .
- Heterocyclic Variations: Replacement of the phenoxy group with a pyridine ring (as in ) introduces steric and electronic differences, exemplified by the pyridine derivative’s lower molar mass (278.66 vs. 288 g/mol).
- Complexity in Derivatives : Compounds like 13ai and 4v incorporate extended heterocyclic systems (pyrimidine-morpholine, indole), which influence solubility and biological activity but complicate synthesis.
Key Insights :
- Efficiency : The target compound’s synthesis achieves a higher yield (71%) compared to multi-step routes for analogs like 4v , which require additional functionalization.
- Catalytic Diversity : Palladium-catalyzed cross-couplings (e.g., Suzuki reactions in ) are critical for introducing diversity, whereas simpler substitutions (as in ) prioritize scalability.
Biological Activity
2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The chemical structure of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can be represented as follows:
This structure includes a bromine atom and a fluorine atom on the phenoxy group, which may influence its biological activity by enhancing binding affinity to target proteins.
Research indicates that compounds similar to 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Many phenoxy-containing compounds act as inhibitors for specific enzymes, impacting metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, potentially modulating signaling pathways involved in cell proliferation and apoptosis.
- Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against various pathogens.
Antimicrobial Activity
The antimicrobial efficacy of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide has been evaluated against several bacterial strains. The minimum inhibitory concentration (MIC) values are crucial for understanding its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Staphylococcus aureus, which is known for its resistance to multiple antibiotics.
Antiproliferative Activity
In vitro studies have shown that 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide can inhibit the proliferation of cancer cell lines. The following table summarizes the IC50 values obtained from various assays:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| MCF-7 (Breast Cancer) | 25 |
The data indicate that the compound possesses significant antiproliferative effects, particularly against HeLa cells, which could be attributed to its ability to induce apoptosis or cell cycle arrest.
Case Studies and Research Findings
Recent studies have investigated the pharmacological profile of 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide. For instance:
- Study on Antimicrobial Resistance : A collaborative study highlighted the potential of this compound in combating drug-resistant strains of bacteria. The research utilized high-throughput screening methods to assess its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), showing promising results in reducing bacterial load in infected models.
- Cancer Research : Another significant study focused on the compound's effects on cancer cell lines. The findings revealed that treatment with 2-(3-Bromo-5-fluorophenoxy)-N-cyclopropylacetamide led to increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress induction, which is known to trigger apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
